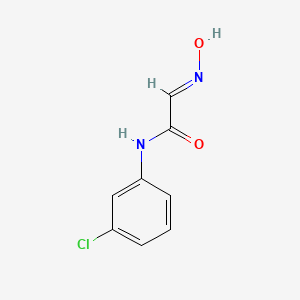
N-Carboxybenzyl Valbenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carboxybenzyl Valbenazine is a derivative of Valbenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. Valbenazine is primarily used in the treatment of tardive dyskinesia, a disorder characterized by involuntary, repetitive body movements. This compound is a modified form of Valbenazine, designed to enhance its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Carboxybenzyl Valbenazine involves several steps, starting from the basic structure of Valbenazine. The process typically includes:
Protection of Functional Groups: Protecting groups are added to sensitive functional groups to prevent unwanted reactions.
Formation of the Core Structure: The core structure of Valbenazine is synthesized through a series of reactions, including condensation and cyclization.
Introduction of the Carboxybenzyl Group: The carboxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the carboxybenzyl moiety.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Key considerations include:
Reaction Conditions: Temperature, pressure, and solvent choice are optimized for each step.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Quality Control: Rigorous testing ensures the product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
N-Carboxybenzyl Valbenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological activity.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially affecting its efficacy.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the compound’s structure, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halides and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with altered pharmacological profiles.
Reduction: Reduced forms with potentially different therapeutic effects.
Substitution: Substituted derivatives with modified activity and selectivity.
Aplicaciones Científicas De Investigación
N-Carboxybenzyl Valbenazine has several scientific research applications, including:
Chemistry: Used as a model compound to study VMAT2 inhibition and related mechanisms.
Biology: Investigated for its effects on neurotransmitter release and synaptic function.
Medicine: Explored as a potential treatment for neurological disorders beyond tardive dyskinesia, such as Huntington’s disease.
Industry: Utilized in the development of new pharmaceuticals targeting VMAT2 and related pathways.
Mecanismo De Acción
N-Carboxybenzyl Valbenazine exerts its effects by inhibiting VMAT2, a transporter responsible for packaging neurotransmitters into synaptic vesicles. By inhibiting VMAT2, the compound reduces the release of neurotransmitters, particularly dopamine, from presynaptic neurons. This reduction in dopamine release is thought to alleviate the symptoms of tardive dyskinesia and other movement disorders.
Comparación Con Compuestos Similares
Similar Compounds
Valbenazine: The parent compound, used to treat tardive dyskinesia.
Tetrabenazine: Another VMAT2 inhibitor used for similar indications.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Uniqueness of N-Carboxybenzyl Valbenazine
This compound is unique due to its modified structure, which may enhance its pharmacological properties compared to its parent compound, Valbenazine
Propiedades
Número CAS |
1025504-76-0 |
|---|---|
Fórmula molecular |
C₃₂H₄₄N₂O₆ |
Peso molecular |
552.7 |
Sinónimos |
N-[(Phenylmethoxy)carbonyl]-L-Valine (2R,3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)

![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B1145320.png)
